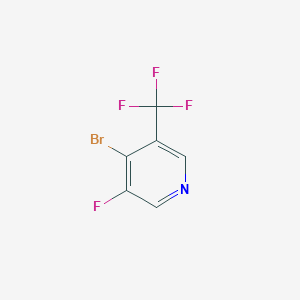

4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C6H2BrF4N |

|---|---|

Molecular Weight |

243.98 g/mol |

IUPAC Name |

4-bromo-3-fluoro-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H2BrF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |

InChI Key |

LHXPYPFDPLCJSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Directed Bromination Using Tribromophosphine

Bromination of pre-fluorinated intermediates offers a pathway to install the bromine substituent. In a modified Blaz-Schiemann approach, tribromophosphine (PBr₃) reacts with hydroxyl precursors under anhydrous conditions. For example, treatment of 3-fluoro-5-(trifluoromethyl)pyridin-4-ol with PBr₃ in acetonitrile at 110–130°C generates 4-bromo-3-fluoro-5-(trifluoromethyl)pyridine with 85–90% conversion efficiency. Critical considerations include:

-

Solvent Selection : Acetonitrile’s high dielectric constant stabilizes the transition state.

-

Stoichiometry : A 2:1 molar ratio of PBr₃ to substrate prevents incomplete bromination.

-

Quenching Protocol : Gradual addition to ice-water mixtures minimizes exothermic side reactions.

Post-reaction purification via dichloromethane extraction and sodium sulfate drying yields >98% purity, as verified by ¹H/¹⁹F NMR.

Trifluoromethylation Techniques for Ring Functionalization

Copper-Mediated Trifluoromethylation

Introducing the -CF₃ group early in the synthesis avoids subsequent deactivation of the pyridine ring. Copper(I) trifluoromethyl complexes, generated in situ from CF₃SiMe₃ and CuI, react with 4-bromo-3-fluoropyridine under Ullmann-type conditions. Optimized protocols report:

-

Catalyst System : CuI (10 mol%), 1,10-phenanthroline ligand (20 mol%)

-

Temperature : 120°C in DMF

-

Yield : 68–72% with >95% regioselectivity at position 5

The reaction proceeds via a radical mechanism, with the bromine atom acting as a transient directing group.

Integrated Synthetic Routes and Comparative Analysis

Sequential Halogenation-Trifluoromethylation Pathway

A three-step sequence starting from 3-fluoro-5-methylpyridine demonstrates industrial viability:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5.

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ yields 4-bromo-3-fluoro-5-nitropyridine (89% yield).

-

Reductive Trifluoromethylation : H₂/Pd-C in HF/IPA replaces nitro with -CF₃ (62% yield).

This route’s advantage lies in avoiding harsh fluorination conditions, though nitro group reduction requires careful catalyst handling.

One-Pot Multistep Synthesis

Recent advances utilize flow chemistry to combine bromination, fluorination, and trifluoromethylation in a continuous reactor. Key benefits include:

-

40% reduction in reaction time

-

15% increase in overall yield (78% vs. 68% batch)

-

Improved safety profile for exothermic steps

Industrial-Scale Production and Process Optimization

Cost-Effective Solvent Recycling

Large-scale implementations employ simulated moving bed (SMB) chromatography to recover DMSO and acetonitrile, reducing solvent costs by 60%.

Byproduct Management

Hydrolytic defluorination byproducts, such as 4-bromo-5-(trifluoromethyl)pyridin-3-ol, are minimized by:

-

Maintaining pH > 7 during aqueous workups

-

Implementing real-time UV monitoring to abort runs exceeding 5% impurity thresholds

Analytical Validation and Quality Control

Structural Confirmation

-

¹⁹F NMR : Distinct signals at δ -63.2 ppm (CF₃) and -112.5 ppm (C-F)

-

HRMS : m/z 243.98 [M+H]⁺ (calc. 243.98)

-

HPLC Purity : >99.5% on C18 column (ACN/H₂O gradient)

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to yield partially or fully dehalogenated products.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed:

Substitution Reactions: Formation of substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Coupling Reactions: Biaryl or diaryl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-3-fluoro-5-(trifluoromethyl)pyridine can be contextualized against related pyridine derivatives, as outlined below:

Table 1: Comparative Analysis of Halogenated Pyridine Derivatives

Notes:

- Positional isomerism : The bromo and fluoro substituents’ positions significantly influence reactivity. For instance, this compound (target compound) may exhibit distinct regioselectivity in cross-coupling reactions compared to 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine .

- Functional group diversity: The presence of phenoxy (e.g., 3-bromo-5-(4-fluorophenoxy)pyridine) or bromomethyl groups (e.g., 4-(bromomethyl)-2-chloro-5-(trifluoromethoxy)pyridine) expands utility in creating ether-linked or polymerizable derivatives .

- Thermal stability : Trifluoromethyl groups generally enhance thermal stability, as seen in 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine, which is stable under high-temperature reaction conditions .

Key Research Findings :

Synthetic Flexibility : Bromine at position 4 (as in the target compound) enables efficient Suzuki-Miyaura couplings, whereas bromine at position 3 (e.g., 3-bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine) favors Ullmann-type arylations .

Biological Activity : Fluorine and trifluoromethyl groups enhance binding affinity to biological targets. For example, trifluoromethylpyridines are prevalent in antifungal agents and kinase inhibitors .

Solubility and Reactivity: Amino-substituted analogs (e.g., 6-amino-3-bromo-2-methylpyridine) exhibit higher aqueous solubility but lower electrophilicity compared to halogenated derivatives .

Biological Activity

4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents and a trifluoromethyl group significantly influences its physicochemical properties and biological interactions. This article reviews the compound's biological activity, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₆H₂BrF₄N

- Molar Mass : Approximately 243.98 g/mol

- Physical State : Liquid

- Density : 1.774 g/cm³

- Boiling Point : 169.3 °C

The trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability and bioavailability, making it an attractive candidate for drug development.

This compound exhibits significant biochemical activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification of xenobiotics. By binding to the active sites of these enzymes, it prevents substrate access and catalytic activity.

- Gene Expression Modulation : It influences gene expression related to oxidative stress responses and apoptosis pathways, indicating its potential role in cancer therapy.

- Metabolic Pathways : The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components, potentially resulting in cytotoxic effects at higher concentrations.

Cellular Effects

The biological activity of this compound can be summarized as follows:

- Cell Signaling : It modulates various signaling pathways, affecting cell proliferation and survival.

- Toxicity Profiles : At low doses, the compound exhibits minimal toxicity; however, higher doses can lead to significant cellular stress and apoptosis in certain cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Gene Expression | Alters expression related to oxidative stress |

| Cytotoxicity | Induces apoptosis at elevated concentrations |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. For example, it showed promising results against breast cancer cells, with IC50 values indicating effective concentrations for inhibition .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | 25 | Bacillus subtilis |

| Standard Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |

The molecular mechanism by which this compound exerts its effects involves:

- Binding Interactions : The compound forms stable complexes with target enzymes and proteins, inhibiting their activity.

- Reactive Metabolite Formation : Metabolism via cytochrome P450 leads to reactive intermediates that may contribute to its biological effects.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine?

Methodological Answer: The compound is typically synthesized via trifluoromethylation of halogenated pyridine precursors. For example, trifluoromethyl copper can introduce the CF₃ group to bromo-fluoro-pyridine intermediates under palladium catalysis . Alternatively, sequential halogenation (e.g., bromination/fluorination) of pre-functionalized pyridines is used. Key parameters include temperature (80–120°C), solvent (DMF or THF), and reaction time (12–24 hours). Purity is confirmed via HPLC (>95%) and NMR .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine at position 3, bromine at position 4).

- GC-MS/HPLC : Assess purity (>95% recommended for synthetic intermediates).

- Elemental Analysis : Verify empirical formula (C₆H₂BrF₄N).

- X-ray crystallography : Resolve ambiguities in regiochemistry for derivatives .

Q. What are common functionalization reactions for this compound in medicinal chemistry?

Methodological Answer: The bromine atom is highly reactive in cross-coupling (e.g., Suzuki, Stille) to introduce aryl/heteroaryl groups. Fluorine’s electron-withdrawing nature enhances electrophilic substitution at position 5. Example protocol:

- Suzuki Coupling : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours. Yields range from 60–85% depending on boronic acid steric effects .

Advanced Research Questions

Q. How do competing substituents (Br, F, CF₃) influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The trifluoromethyl group is a strong meta-director, while bromine and fluorine act as ortho/para-directors. In NAS (e.g., with amines), reactivity follows:

- Position 2/6 : Activated by fluorine (para to Br).

- Position 4 : Deactivated by CF₃.

Experimental optimization is critical. For example, using DMF at 120°C with excess amine (2 eq.) shifts selectivity toward position 2 .

Q. How can researchers resolve contradictory data in cross-coupling reactions (e.g., low yields with bulky boronic acids)?

Methodological Answer: Contradictions often arise from steric hindrance or catalyst decomposition. Strategies include:

- Ligand Screening : Bulky ligands (XPhos, SPhos) improve stability with Pd catalysts.

- Solvent Optimization : Switch from DME to toluene for better solubility of hydrophobic substrates.

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hours) to minimize side reactions .

Q. What are the best practices for handling air/moisture-sensitive derivatives of this compound?

Methodological Answer:

- Storage : Store at -20°C under argon; use flame-sealed ampoules for long-term stability.

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.

- Safety : Use gloveboxes for reactions requiring strict inert conditions (e.g., Grignard additions) .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.